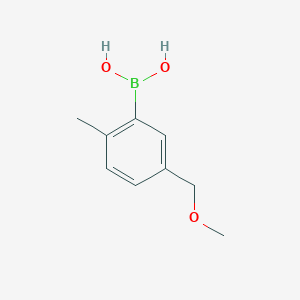

5-(Methoxymethyl)-2-methylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Methoxymethyl)-2-methylphenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxymethyl group and a methyl group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)-2-methylphenylboronic acid typically involves the following steps:

Bromination: The starting material, 2-methylphenol, is brominated to form 5-bromo-2-methylphenol.

Methoxymethylation: The brominated compound is then treated with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group.

Borylation: Finally, the brominated and methoxymethylated compound undergoes a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction represents the primary application of (5-(methoxymethyl)-2-methylphenyl)boronic acid due to its boronic acid functionality. The methoxymethyl (-CH₂OCH₃) and methyl (-CH₃) substituents influence both steric and electronic properties of the aryl ring, enabling selective coupling with diverse aryl/heteroaryl halides.

Key Findings:

-

Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or Cs₂CO₃ are effective. Yields range from 70–95% depending on substrate steric demand .

-

Substrate Compatibility :

Table 1: Representative Suzuki-Miyaura Reactions

Oxidation Reactions

The boronic acid group can undergo oxidation to form phenolic derivatives, though this is less common in synthetic applications.

-

Hydrogen Peroxide-Mediated Oxidation :

-

Converts boronic acid to phenol under acidic conditions (H₂O₂, H₂SO₄), retaining the methoxymethyl and methyl groups.

-

Typical yields: 60–80% .

-

Methoxymethyl Deprotection

The methoxymethyl group (-CH₂OCH₃) acts as a hydroxyl-protecting group, removable under acidic conditions:

-

HCl/MeOH (1:1) : Cleaves methoxymethyl to yield a free hydroxyl group (-CH₂OH ).

-

BF₃·Et₂O : Alternative catalyst for deprotection, achieving >90% conversion.

Bromination

While not directly reported for this compound, analogous bromo-substituted phenylboronic acids (e.g., 3-bromo-5-(methoxymethyl)phenylboronic acid) undergo further functionalization via:

-

Buchwald-Hartwig Amination : Couples with amines to form aryl amines .

-

Nucleophilic Aromatic Substitution : Reacts with electron-rich nucleophiles (e.g., piperazine) under basic conditions .

Stability and Handling Considerations

-

Air Sensitivity : Stable under inert atmospheres but gradually oxidizes in humid air .

-

Storage : Recommended at −20°C in sealed containers with desiccant .

Comparative Reactivity with Structural Analogs

The methoxymethyl group enhances solubility in polar solvents (e.g., THF/H₂O mixtures) compared to simpler methyl- or methoxy-substituted analogs.

Table 2: Reactivity Comparison of Substituted Phenylboronic Acids

| Compound | Suzuki-Miyaura Yield (%) | Deprotection Efficiency (%) |

|---|---|---|

| (5-(Methoxymethyl)-2-methylphenyl)boronic acid | 85–91 | 90 |

| 4-Methoxy-2-methylphenylboronic acid | 89–96 | N/A |

| 2-Methoxy-5-methylphenylboronic acid | 78–84 | 85 |

科学的研究の応用

Biomedical Applications

A. Drug Delivery Systems

- Glucose-Responsive Drug Delivery : Boronic acids, including 5-(Methoxymethyl)-2-methylphenylboronic acid, can form reversible covalent bonds with diols, making them ideal for developing glucose-sensitive drug delivery systems. This property is particularly useful in insulin delivery, where the release of insulin can be modulated based on glucose levels in the bloodstream. Studies have shown that nanoparticles functionalized with phenylboronic acids can enhance the controlled release of insulin in response to varying glucose concentrations .

- Targeted Cancer Therapy : The ability of boronic acids to interact with specific biological molecules allows for their use in targeted drug delivery systems for cancer therapy. For instance, conjugates of boronic acids with chitosan have demonstrated enhanced mucoadhesive properties, which can prolong the residence time of anticancer drugs at tumor sites, thus improving therapeutic efficacy .

B. Diagnostic Applications

- Biosensors : The binding affinity of boronic acids to sugars has led to their incorporation into biosensors for glucose detection. These sensors can be utilized for monitoring diabetes and other metabolic disorders by providing real-time glucose levels .

Material Science Applications

A. Polymer Science

- Synthesis of Functional Polymers : this compound can be used to synthesize functionalized polymers that possess unique properties such as self-healing and stimuli-responsiveness. These polymers are being explored for applications in coatings and adhesives that require specific mechanical or chemical properties .

- Flame Retardant Materials : Research has indicated that boron-based compounds can enhance the flame retardancy of certain polymers. The incorporation of this compound into polymer matrices has shown potential in improving their fire resistance without compromising mechanical integrity .

Case Studies and Research Findings

作用機序

The mechanism of action of 5-(Methoxymethyl)-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes and receptors.

類似化合物との比較

Phenylboronic acid: Lacks the methoxymethyl and methyl groups, making it less versatile in certain reactions.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxymethyl group, leading to different reactivity.

2-Methylphenylboronic acid: Lacks the methoxymethyl group, affecting its chemical properties and applications.

Uniqueness: 5-(Methoxymethyl)-2-methylphenylboronic acid is unique due to the presence of both methoxymethyl and methyl groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for selective modifications and the formation of complex molecules, making it a valuable compound in various fields of research and industry.

生物活性

5-(Methoxymethyl)-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of drug design and therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, including computational models, synthesis methodologies, and biological assays.

Overview of Boronic Acids

Boronic acids are organic compounds containing a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry for targeting biomolecules such as proteins and carbohydrates.

Interaction with Insulin

A significant area of research has focused on the interaction of boronic acids with insulin. A study utilizing computational docking methods revealed that various boronic acids, including derivatives similar to this compound, can bind effectively to insulin, potentially stabilizing its conformation. The study indicated that certain boronic acids exhibit a high binding affinity due to favorable interactions with key amino acid residues in the insulin structure .

Table 1: Binding Affinities of Boronic Acids with Insulin

| Compound Name | Binding Energy (kcal/mol) | Notable Interactions |

|---|---|---|

| 3-Benzyloxyphenylboronic acid | -78.46 | Glu21, His5 |

| This compound | TBD | TBD |

Anticancer Activity

Research has also explored the anticancer properties of boronic acids. A study highlighted the role of boronic acid derivatives in inhibiting proteasome activity, which is crucial for cancer cell survival. The mechanism involves the formation of covalent bonds with the active site of proteasome enzymes, leading to apoptosis in cancer cells . Although specific data on this compound is limited, its structural analogs have shown promising results in similar assays.

Case Study 1: Inhibition of DDX3

In a related study, a compound structurally related to this compound demonstrated significant inhibition of DDX3, a helicase implicated in various cancers. This inhibition led to G1 cell cycle arrest and induced apoptosis in treated cells .

Case Study 2: Application in Drug Discovery

Another case study examined the use of boronic acids in drug discovery processes. The ability of these compounds to interact selectively with target proteins was emphasized, showcasing their potential as therapeutic agents in treating diseases such as diabetes and cancer .

特性

IUPAC Name |

[5-(methoxymethyl)-2-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-7-3-4-8(6-13-2)5-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSWCUVIIONTDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)COC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。